N-Tetracosanoyl-D-sphingosine 1-benzoate N-Tetracosanoyl-D-sphingosine 1-benzoate
Brand Name: Vulcanchem
CAS No.: 123446-98-0
VCID: VC0055773
InChI: InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C49H87NO4
Molecular Weight: 754.238

N-Tetracosanoyl-D-sphingosine 1-benzoate

CAS No.: 123446-98-0

Cat. No.: VC0055773

Molecular Formula: C49H87NO4

Molecular Weight: 754.238

* For research use only. Not for human or veterinary use.

N-Tetracosanoyl-D-sphingosine 1-benzoate - 123446-98-0

Specification

CAS No. 123446-98-0
Molecular Formula C49H87NO4
Molecular Weight 754.238
IUPAC Name [(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate
Standard InChI InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1
Standard InChI Key UGXMIJNTDRLPDS-ODNBOWEJSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator